molecular formula C10H11N3O B12830058 1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone

1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B12830058
M. Wt: 189.21 g/mol
InChI Key: ITGIHOQOLPMLPC-UHFFFAOYSA-N
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Description

1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of an amino group and a methyl group on the benzimidazole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The process involves heating the reactants to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the substituents used.

Scientific Research Applications

1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzimidazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol
  • 5-methyl-1H-benzo[d]imidazole-2-amine
  • 1-(2-amino-1H-benzo[d]imidazol-1-yl)propanone

Comparison: 1-(2-amino-5-methyl-1H-benzo[d]imidazol-1-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the benzimidazole ring. This structural feature can influence its chemical reactivity and biological properties, making it distinct from other similar compounds. The specific positioning of these groups can affect the compound’s ability to interact with biological targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1-(2-amino-5-methylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C10H11N3O/c1-6-3-4-9-8(5-6)12-10(11)13(9)7(2)14/h3-5H,1-2H3,(H2,11,12)

InChI Key

ITGIHOQOLPMLPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)N)C(=O)C

Origin of Product

United States

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